![molecular formula C10H15FN4 B2371798 {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820579-92-7](/img/structure/B2371798.png)
{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and orientation of these rings can influence the compound’s properties and interactions .
Physical And Chemical Properties Analysis
“{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine” has a molecular weight of 133.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 133.090292168 g/mol. Its topological polar surface area is 23.5 Ų. It has a heavy atom count of 9 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis Techniques : Mukaiyama et al. (1976) described the synthesis of carboxamides using amines and carboxylic acids with a pyrimidine derivative, demonstrating the chemical versatility of such compounds (Mukaiyama et al., 1976).
- Derivative Development : Pivazyan et al. (2019) synthesized derivatives of pyrimidin-4-yl compounds, showing their utility in creating biologically active molecules, particularly as plant growth stimulators (Pivazyan et al., 2019).
Biological and Pharmacological Activities
- Antimicrobial Activity : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with antibacterial and antifungal properties, indicating the potential of pyrimidine derivatives in developing new antimicrobials (Mallikarjunaswamy et al., 2013).
- Cholinesterase Inhibition : Mohamed et al. (2011) developed 2,4-disubstituted pyrimidine derivatives with cholinesterase and amyloid-β aggregation inhibition properties, suggesting potential applications in treating neurodegenerative diseases (Mohamed et al., 2011).
- Phosphodiesterase Inhibition : Verhoest et al. (2012) identified a pyrimidine derivative as a selective PDE9A inhibitor, showing potential in treating cognitive disorders (Verhoest et al., 2012).
- Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) found that pyrimidine-based Schiff bases are effective corrosion inhibitors for mild steel in acidic environments (Ashassi-Sorkhabi et al., 2005).
Chemical Properties and Transformations
- Biotransformation : Lindgren et al. (2013) explored the biotransformation of aminoisoindole inhibitors, providing insights into the metabolic fate of aryl-pyrimidine-containing compounds (Lindgren et al., 2013).
- Hydrogen-bond Basicity : Graton et al. (2001) established a scale of hydrogen-bond basicity for secondary amines, including pyrrolidines, contributing to understanding their chemical interactions (Graton et al., 2001).
Miscellaneous Applications
- Radiotherapy Enhancement : Jung et al. (2019) found that phenylpyrimidine derivatives can act as radiosensitizers, enhancing the effectiveness of radiotherapy in cancer treatment (Jung et al., 2019).
Eigenschaften
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDSCZDHJPPRI-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1C2=NC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1C2=NC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
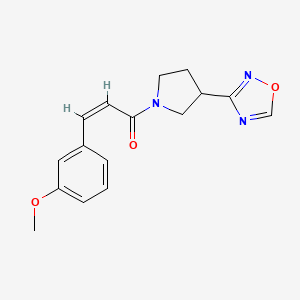

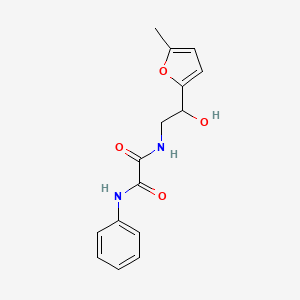
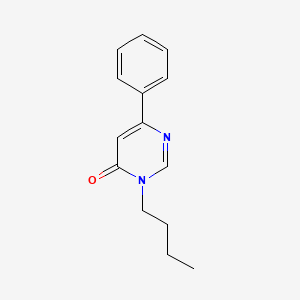
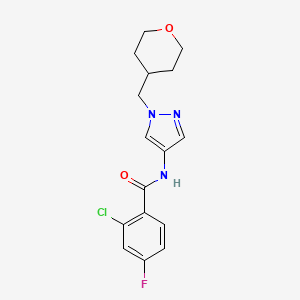
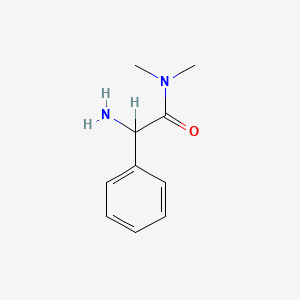

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

